Technical Guide: Mechanism of (S)-VANOL in Asymmetric Catalysis
Technical Guide: Mechanism of (S)-VANOL in Asymmetric Catalysis
The following technical guide details the mechanism, structural properties, and application of (S)-VANOL in asymmetric catalysis, specifically focusing on the Wulff Aziridination.
Executive Summary
(S)-VANOL (Vaulted 2,2'-Binaphthol) is a
Its primary application lies in Lewis Acid-Assisted Brønsted Acid (LBA) catalysis , most notably in the catalytic asymmetric aziridination (The Wulff Aziridination) of imines with diazoacetates. The active catalyst is not a simple monomeric metal complex but a supramolecular Boroxinate anion , which operates via an ion-pairing mechanism with the protonated substrate. This guide dissects the structural assembly of this catalyst, the kinetic pathway of the aziridination cycle, and the protocols required to achieve high enantioselectivities (>95% ee).
Structural & Mechanistic Foundations
Ligand Architecture
Unlike VAPOL, which contains phenanthryl rings, VANOL retains the naphthyl backbone of BINOL but introduces steric bulk at the 3,3' positions.
-
IUPAC Name: (S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol.[1]
-
Chiral Pocket: The 3,3'-phenyl rings project outward, creating a "vaulted" groove. When complexed with boron, these rings block specific quadrants of the active site, enforcing facial selectivity upon the substrate.
-
Dihedral Angle: The biaryl axis is rigidified upon complexation, locking the catalyst into a specific atropisomeric conformation that transfers chiral information to the ion-paired substrate.
The Active Catalyst: The Boroxinate Species
The catalytically active species is not a simple Boron-VANOL monomer.[2][3] Experimental evidence (NMR, MS, and X-ray) confirms that the ligand assembles with triphenylborate (
-
Stoichiometry: The optimal formation requires a ratio of 1:3 (Ligand : Boron).
-
Structure: The ligand diol oxygens bind to one boron atom, which is incorporated into a six-membered
boroxine ring. -
Nature of Catalysis: The complex acts as a chiral Brønsted acid .[2] The proton resides on the imine substrate, forming a tight ion pair with the chiral boroxinate anion (
).
Core Mechanistic Pathway: Asymmetric Aziridination
The Catalytic Cycle
The reaction proceeds via a nucleophilic attack of ethyl diazoacetate (EDA) onto an activated imine. The cycle is defined by the following stages:
-
Pre-Catalyst Assembly: (S)-VANOL reacts with
(or ) to release phenol/hydrogen and form the boroxinate core. -
Substrate Activation (Ion Pairing): The basic imine deprotonates the precatalyst (or associated phenol), generating the Active Ion Pair . The imine is now activated towards nucleophilic attack, held in a rigid chiral environment by the boroxinate anion.
-
Enantio-Determining Step: The diazo compound attacks the protonated imine. The "vaulted" phenyl rings of VANOL shield one face of the imine, forcing the diazo nucleophile to approach from the open trajectory.
-
Ring Closure: Following C-C bond formation, the intermediate undergoes ring closure (displacement of
) to form the aziridine. -
Product Release: The aziridine (less basic than the starting imine) dissociates, and a new imine molecule enters the cycle.
Visualization of the Catalytic Cycle
The following diagram illustrates the assembly of the active boroxinate species and the ion-pairing mechanism.
Caption: The catalytic cycle of (S)-VANOL mediated aziridination, highlighting the formation of the supramolecular boroxinate ion-pair active species.
Experimental Protocols
Catalyst Preparation (In Situ)
The integrity of the boroxinate species is critical. Moisture degrades the catalyst back to the ligand and boric acid.
Reagents:
-
(S)-VANOL (>99% pure).
-
Triphenylborate (
) or Borane-THF ( ). -
Solvent: Toluene or Dichloromethane (Anhydrous).
Step-by-Step Protocol:
-
Charge: In a flame-dried Schlenk flask under Argon, add (S)-VANOL (0.10 mmol, 10 mol%) and
(0.30 mmol, 30 mol%). -
Dissolve: Add anhydrous solvent (2 mL).
-
Assembly: Heat the mixture to 55°C for 1 hour . This thermal step is mandatory to drive the formation of the thermodynamic boroxinate species.
-
Purification (Vacuum): Apply high vacuum (0.5 mmHg) while maintaining the temperature at 55°C for 30 minutes. This removes the phenol byproduct and volatile borates, shifting the equilibrium to the active "B2/Boroxinate" species.
-
Redissolution: Cool to room temperature and dissolve the resulting residue in the reaction solvent (e.g., Toluene).
Standard Aziridination Reaction
-
Substrate Addition: Add the imine substrate (1.0 mmol) to the catalyst solution. Stir for 10 minutes to establish the ion-pair equilibrium.
-
Reagent Addition: Add Ethyl Diazoacetate (1.1 - 1.2 mmol) in one portion.
-
Reaction: Stir at room temperature (25°C) for 24 hours.
-
Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.
Data & Performance Comparison
The following table summarizes the performance of (S)-VANOL versus standard BINOL in the aziridination of N-benzhydryl imines, highlighting the necessity of the "vaulted" structure.
| Ligand | Catalyst Species | Substrate (Imine R-Group) | Yield (%) | cis:trans Ratio | Enantiomeric Excess (ee) |
| (S)-VANOL | Boroxinate | Phenyl (Ph) | 91% | > 50:1 | 98% |
| (S)-VANOL | Boroxinate | p-Tolyl | 95% | > 50:1 | 97% |
| (S)-VANOL | Boroxinate | Cyclohexyl (Aliphatic) | 88% | > 50:1 | 92% |
| (S)-BINOL | Borate | Phenyl (Ph) | 65% | 10:1 | < 10% |
| (S)-VAPOL | Boroxinate | Phenyl (Ph) | 93% | > 50:1 | 98% |
Note: While VAPOL performs similarly, VANOL is often preferred for specific substrate classes due to subtle differences in the chiral pocket depth.
References
-
Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Source: Chemistry - A European Journal (2008).[4] URL:[Link]
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Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Source: Angewandte Chemie International Edition (2000). URL:[Link]
-
Isotope Effects and Mechanism of the Asymmetric BOROX Brønsted Acid Catalyzed Aziridination Reaction. Source: Journal of the American Chemical Society (2013). URL:[Link]
-
Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Source: Chemical Reviews (2015). URL:[Link]
